molecular formula C17H16N2O B2590508 3-((4,5,6,7-Tetrahydro-1H-indol-2-yl)methylene)indolin-2-one CAS No. 204003-85-0

3-((4,5,6,7-Tetrahydro-1H-indol-2-yl)methylene)indolin-2-one

Cat. No. B2590508
CAS RN: 204003-85-0
M. Wt: 264.328
InChI Key: PEQAQVCHUDMZPB-UVTDQMKNSA-N
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Description

3-((4,5,6,7-Tetrahydro-1H-indol-2-yl)methylene)indolin-2-one is a chemical compound with the CAS Number: 204003-85-0. It has a molecular weight of 264.33 and its IUPAC name is (3Z)-3-(4,5,6,7-tetrahydro-1H-indol-2-ylmethylene)-1,3-dihydro-2H-indol-2-one .


Synthesis Analysis

The compound was synthesized for the first time in a 40% yield by the reaction of N-benzyl-3-imino-5,6,7,8-tetrahydro-3H-pyrrolo[1,2-a]indol-1-amine and 1-chloroacetophenone in a K2CO3/MeCN system (reflux, 6 h) .


Molecular Structure Analysis

The InChI code for this compound is 1S/C17H16N2O/c20-17-14(13-6-2-4-8-16(13)19-17)10-12-9-11-5-1-3-7-15(11)18-12/h2,4,6,8-10,18H,1,3,5,7H2,(H,19,20)/b14-10- .


Chemical Reactions Analysis

The compound belongs to the class of 2,2’-bipyrroles, which are of interest as basic building blocks for the synthesis of pyrrolic macrocycles and natural products . The methods for the preparation of 2,2’-bipyrroles, including the most common Ullmann coupling of α-halogenated pyrroles, Lewis-acid-catalyzed pyrrolinone condensation, and oxidative dimerization of pyrroles, are summarized in the reviews .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature. It should be stored in a sealed container in a dry environment .

Scientific Research Applications

Antiviral Activity

Indole derivatives, such as the compound , have shown potential in antiviral activity. For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were reported as antiviral agents .

Anti-inflammatory Properties

Indole derivatives are known to possess anti-inflammatory properties. This makes them valuable in the development of drugs aimed at treating conditions characterized by inflammation .

Anticancer Applications

The compound has potential applications in cancer treatment. Indole derivatives have been found to possess anticancer properties . In fact, it has been used as a reactant in the synthesis of psammopemmin A, an antitumor agent .

Anti-HIV Properties

Indole derivatives have also shown potential in the treatment of HIV. Their ability to bind with high affinity to multiple receptors makes them useful in developing new derivatives for treatment .

Antioxidant Properties

The compound, like other indole derivatives, has antioxidant properties. This makes it potentially useful in the development of drugs aimed at combating oxidative stress .

Antimicrobial Activity

Indole derivatives have been found to possess antimicrobial properties, making them potentially useful in the development of new antimicrobial agents .

Antitubercular Activity

Indole derivatives have shown potential in the treatment of tuberculosis. Their antitubercular activity makes them valuable in the development of drugs aimed at treating this condition .

Antidiabetic Properties

Indole derivatives have been found to possess antidiabetic properties. This makes them potentially useful in the development of drugs aimed at treating diabetes .

Safety and Hazards

The compound has been classified with the GHS07 pictogram. The hazard statement is H302, which means it is harmful if swallowed. Precautionary measures include P280 (wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors .

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets in a way that modulates these biological activities.

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may influence a variety of biochemical pathways, leading to diverse downstream effects.

Result of Action

Given the wide range of biological activities associated with indole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.

properties

IUPAC Name

(3Z)-3-(4,5,6,7-tetrahydro-1H-indol-2-ylmethylidene)-1H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O/c20-17-14(13-6-2-4-8-16(13)19-17)10-12-9-11-5-1-3-7-15(11)18-12/h2,4,6,8-10,18H,1,3,5,7H2,(H,19,20)/b14-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEQAQVCHUDMZPB-UVTDQMKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=C(N2)C=C3C4=CC=CC=C4NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2=C(C1)C=C(N2)/C=C\3/C4=CC=CC=C4NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((4,5,6,7-Tetrahydro-1H-indol-2-yl)methylene)indolin-2-one

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